Haloperidol N-Oxide

Description

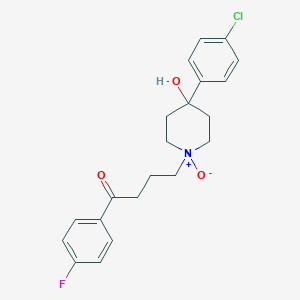

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClFNO3/c22-18-7-5-17(6-8-18)21(26)11-14-24(27,15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKZFGVWYVWUSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473907 | |

| Record name | Haloperidol N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148406-51-3 | |

| Record name | Haloperidol N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148406513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloperidol N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOPERIDOL N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ46JF94VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the In Vitro N-Oxidation of Haloperidol: Mechanisms, Protocols, and Validation

Abstract

This technical guide provides an in-depth exploration of the in vitro metabolic conversion of haloperidol to its N-oxide and other oxidative metabolites. Designed for researchers, scientists, and drug development professionals, this document details the core biochemical mechanisms, presents validated experimental systems, and offers a step-by-step protocol for quantifying this metabolic pathway using human liver microsomes. Emphasis is placed on the causality behind experimental choices and the establishment of self-validating assays to ensure data integrity and reproducibility. Methodologies for analytical quantification via LC-MS/MS and principles of data interpretation are also thoroughly discussed.

Introduction: The Metabolic Fate of Haloperidol

Haloperidol, a potent first-generation antipsychotic of the butyrophenone class, is a cornerstone in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic action is primarily mediated through strong antagonism of dopamine D2 receptors in the brain's mesolimbic pathways.[1] However, the clinical efficacy and safety profile of haloperidol are significantly influenced by its extensive hepatic metabolism. The biotransformation of haloperidol is complex, involving multiple enzymatic pathways, including glucuronidation, carbonyl reduction, and oxidative reactions primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[2][3]

Among its various metabolic routes, the oxidative pathways are of particular interest due to their generation of pharmacologically active or potentially neurotoxic species.[4] One such key transformation is the conversion to N-oxidized metabolites and the formation of a neurotoxic pyridinium species, HPP+.[5][6] Understanding the specifics of these conversions, particularly the enzymes involved and the kinetics of their formation, is critical for predicting drug-drug interactions (DDIs), explaining interindividual variability in patient response, and assessing the risk of metabolite-induced toxicity.[6] This guide focuses on providing the foundational knowledge and practical protocols to study these oxidative pathways in vitro.

Biochemical Mechanisms of Haloperidol Oxidation

The oxidative metabolism of haloperidol is not a single reaction but a series of parallel and sequential conversions catalyzed by multiple enzyme systems.

The Role of Cytochrome P450 (CYP) Enzymes

The CYP superfamily, particularly isoforms within the CYP3A family, is the principal catalyst for haloperidol's oxidative metabolism in humans.[1][2]

-

CYP3A4: This is the most abundant and important isoenzyme responsible for multiple oxidative pathways of haloperidol.[2][7] Studies using human liver microsomes and recombinant enzymes have definitively shown that CYP3A4 is the major contributor to the N-dealkylation of haloperidol and its conversion to the potentially neurotoxic pyridinium metabolite (HPP+).[2][4][6][8] The intrinsic clearance for these reactions by CYP3A4 is significantly higher than by other enzymes, cementing its primary role.[7]

-

CYP3A5: While also capable of catalyzing haloperidol oxidation, CYP3A5 generally shows a much lower affinity and metabolic rate compared to CYP3A4.[6][7] Its contribution is considered minor in most individuals but could be relevant in the context of polymorphic expression.[7]

-

Other CYPs: While CYP3A4 is dominant, other isoforms like CYP2D6 have been implicated, although their role appears to be less significant in the primary oxidative steps compared to their influence on the metabolism of reduced haloperidol.[4][9]

The general mechanism for CYP-mediated oxidation involves the activation of molecular oxygen and its insertion into the haloperidol molecule. This process is dependent on the presence of NADPH as a reducing equivalent and the enzyme NADPH-cytochrome P450 reductase, which transfers electrons to the CYP enzyme.[5]

Flavin-Containing Monooxygenases (FMOs)

While CYPs are central to carbon oxidation and dealkylation, FMOs are specialized in the oxidation of "soft" nucleophiles, particularly nitrogen and sulfur atoms. Although less studied in the context of haloperidol compared to CYPs, FMOs are known catalysts for N-oxide formation of many xenobiotics. Their potential contribution to the direct formation of haloperidol N-oxide in vitro should be considered, as they also utilize NADPH as a cofactor but have distinct inhibitor profiles from CYPs.

Diagram: Haloperidol Metabolic Activation Pathway

Caption: Key oxidative metabolic pathways of haloperidol.

Experimental Systems for In Vitro Analysis

The choice of an in vitro system is a critical decision that dictates the scope and relevance of the metabolic study.

-

Human Liver Microsomes (HLM): This is the gold standard and most widely used system for Phase I metabolic studies.[10] HLMs are vesicles of the endoplasmic reticulum isolated from hepatocytes, containing a rich complement of CYP and FMO enzymes.[10] They are easy to use, commercially available from pooled donors (averaging population variability), and amenable to high-throughput screening.[10] This guide will focus on a protocol using HLMs.

-

Recombinant Enzymes: Using heterologously expressed human enzymes (e.g., specific CYP isoforms expressed in insect cells) allows for unambiguous identification of the specific enzymes responsible for a given metabolic conversion.[8] They are essential for reaction phenotyping but do not capture the interplay between different enzymes present in a native system.

-

Hepatocytes: Intact liver cells provide the most physiologically relevant model, as they contain the full spectrum of Phase I and Phase II enzymes, cofactors, and transporters.[11] They are more complex to work with and are typically used for more advanced studies on metabolite profiles and induction/inhibition assays.[12][13]

Protocol: this compound Formation in Human Liver Microsomes

This protocol provides a robust, self-validating framework for quantifying the rate of haloperidol oxidation.

Rationale for a Self-Validating Design

To ensure trustworthiness, the experimental design must include controls that validate the results.[14] The protocol is not merely a set of steps but a system designed to prove that the observed metabolite formation is a direct result of enzymatic activity under the specified conditions. This is achieved through:

-

Negative Controls: To confirm the reaction is enzyme- and cofactor-dependent.

-

Linearity Checks: To ensure measurements are taken during the initial, linear rate of the reaction.

-

Positive Controls: To confirm the overall activity of the microsomal preparation.

Materials and Reagents

| Reagent/Material | Specifications | Purpose |

| Haloperidol | >98% Purity | Substrate |

| This compound | >95% Purity | Analytical Standard |

| Pooled Human Liver Microsomes | ~20 mg/mL protein | Enzyme Source |

| NADPH Regenerating System | Solution A (NADP+, G6P), Solution B (G6PDH) | Cofactor Supply |

| Potassium Phosphate Buffer | 100 mM, pH 7.4 | Reaction Buffer |

| Magnesium Chloride (MgCl₂) | 1 M Stock | Cofactor for G6PDH |

| Acetonitrile (ACN) | HPLC or LC-MS Grade | Reaction Quenching |

| Internal Standard (IS) | e.g., Loratadine, Deuterated Haloperidol | Quantification Control |

Experimental Workflow Diagram

Caption: High-level workflow for the in vitro metabolism assay.

Step-by-Step Incubation Protocol

-

Preparation:

-

Thaw human liver microsomes (HLM) on ice. Once thawed, keep on ice at all times.

-

Prepare a master mix of 100 mM Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl₂.[15]

-

Prepare the NADPH regenerating system solutions according to the manufacturer's instructions.

-

Prepare a 10 mM stock solution of haloperidol in DMSO. Serially dilute to create working solutions. Causality: DMSO is used for solubility, but the final concentration in the incubation must be kept low (<0.2%) to avoid inhibiting enzymatic activity.[10]

-

-

Incubation Setup (for a final volume of 200 µL):

-

In a 1.5 mL microcentrifuge tube, add the components in the following order:

-

156 µL of Phosphate Buffer/MgCl₂ mix.

-

20 µL of HLM (for a final protein concentration of 0.5 mg/mL).

-

2 µL of haloperidol working solution (for a final substrate concentration of 1-50 µM).

-

-

Self-Validation Controls:

-

No-Cofactor Control: Replace the NADPH regenerating system with buffer.

-

No-Enzyme Control: Replace the HLM suspension with buffer.

-

-

-

Pre-incubation:

-

Vortex the tubes gently and pre-incubate at 37°C for 5 minutes in a shaking water bath. Causality: This step ensures all components reach the optimal reaction temperature before initiation.

-

-

Reaction Initiation and Sampling:

-

Initiate the reaction by adding 20 µL of the NADPH regenerating system.

-

For the T=0 control , add 400 µL of ice-cold Acetonitrile with Internal Standard immediately after adding the NADPH system. This sample represents the baseline with no enzymatic conversion.

-

For kinetic analysis, take aliquots at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes). The reaction at each time point is stopped by adding the aliquot to a tube containing ice-cold Acetonitrile with IS (a 1:2 or 1:3 ratio of sample to ACN is common). Causality: Time-course sampling is essential to confirm that the reaction rate is linear.

-

-

Sample Processing:

-

After quenching, vortex all samples vigorously for 1 minute to precipitate proteins.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new 96-well plate or HPLC vials for analysis.

-

Analytical Methodology: LC-MS/MS Quantification

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for accurately quantifying haloperidol and its N-oxide metabolite due to its superior sensitivity and specificity.[16][17]

| Parameter | Typical Value/Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, <3 µm) | Provides good retention and separation for moderately lipophilic compounds like haloperidol. |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate | Acidic modifier aids in protonation for positive ion mode ESI. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for gradient elution. |

| Flow Rate | 0.3 - 0.5 mL/min | Standard for analytical scale columns. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Haloperidol contains a basic nitrogen atom that is readily protonated. |

| MRM Transitions | Haloperidol: m/z 376.1 -> 165.1; N-Oxide: m/z 392.1 -> 165.1 | Specific parent-to-fragment ion transitions ensure unambiguous detection and quantification. |

Method Validation: The analytical method itself must be validated according to regulatory guidelines (e.g., ICH Q2(R1)) for linearity, accuracy, precision, and sensitivity (LOD/LOQ).[18][19]

Data Analysis and Interpretation

-

Generate a Calibration Curve: Using the analytical standards, plot the peak area ratio (Analyte/Internal Standard) against the known concentration to create a standard curve.

-

Quantify Metabolite Concentration: Use the regression equation from the calibration curve to determine the concentration of this compound in each experimental sample.

-

Check Controls: Verify that metabolite formation in the "No-Cofactor" and "T=0" controls is negligible. If significant product is observed, it may indicate chemical instability or analytical interference.

-

Assess Linearity: Plot the concentration of the N-oxide metabolite against time for the main reaction. The rate of formation should be linear for at least the first few time points. All subsequent calculations must use data points from this linear range.

-

Calculate the Rate of Formation: The rate (V), typically expressed in pmol/min/mg protein, is calculated from the slope of the linear portion of the concentration-time plot, normalized for the microsomal protein concentration used in the assay.

Rate (V) = (Slope of linear regression [pmol/mL/min] × Incubation Volume [mL]) / Protein Amount [mg]

This calculated rate is a fundamental parameter for more advanced kinetic studies, such as determining Michaelis-Menten constants (Km and Vmax).[6]

Conclusion

The in vitro study of haloperidol's conversion to its N-oxide and other oxidative metabolites is a critical component of drug development and pharmacological research. The primary enzymatic driver for these pathways is CYP3A4.[7][8] By employing robust, self-validating protocols centered on human liver microsomes and leveraging the analytical power of LC-MS/MS, researchers can generate high-quality, reproducible data. This information is invaluable for characterizing metabolic pathways, predicting potential drug interactions, and ultimately contributing to the safer and more effective use of haloperidol in clinical practice.

References

-

Biotransformation pathways of haloperidol in humans. ResearchGate. Available at: [Link]

-

Pharmacokinetics of haloperidol: an update. PubMed. Available at: [Link]

-

Haloperidol | C21H23ClFNO2 | CID 3559. PubChem - NIH. Available at: [Link]

-

Studies on the in vitro conversion of haloperidol to a potentially neurotoxic pyridinium metabolite. PubMed. Available at: [Link]

-

Classics in Chemical Neuroscience: Haloperidol. ACS Publications. Available at: [Link]

-

Validation of in vitro methods for human cytochrome P450 enzyme induction: Outcome of a multi-laboratory study. NIH. Available at: [Link]

-

Validation of in vitro methods for human cytochrome P450 enzyme induction: Outcome of a multi-laboratory study. PubMed. Available at: [Link]

-

Assessment of the Contributions of CYP3A4 and CYP3A5 in the Metabolism of the Antipsychotic Agent Haloperidol to Its Potentially Neurotoxic Pyridinium Metabolite and Effect of Antidepressants on the Bioactivation Pathway. PubMed. Available at: [Link]

-

In vitro screening of drug metabolism during drug development: can we trust the predictions? PubMed. Available at: [Link]

-

Validation of in vitro cell models used in drug metabolism and transport studies. Ovid. Available at: [Link]

-

Involvement of human cytochrome P450 3A4 in reduced haloperidol oxidation. PubMed. Available at: [Link]

-

Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis. MDPI. Available at: [Link]

-

Development and Evaluation of a Physiologically Based Pharmacokinetic Model for Predicting Haloperidol Exposure in Healthy and Disease Populations. MDPI. Available at: [Link]

-

HPLC analysis of haloperidol and its related compound in the drug substance and a tablet dosage form using a non-porous silica octadecylsilane column. ResearchGate. Available at: [Link]

-

Identification and Toxicity Profiling of Degradation Products of Haloperidol by Using Tandem Mass Spectrometry and In Silico Studies. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

In vitro characterization of the metabolism of haloperidol using recombinant cytochrome p450 enzymes and human liver microsomes. PubMed. Available at: [Link]

-

Development of a new HPLC method for in vitro and in vivo studies of haloperidol in solid lipid nanoparticles. SciELO. Available at: [Link]

-

Validation of novel HPLC methods to analyse metabolic reaction products catalysed by CYP450 enzymes and 'in vitro' measurement of Drug-Drug Interactions. Kingston University London. Available at: [Link]

-

In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available at: [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]

Sources

- 1. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of haloperidol: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Studies on the in vitro conversion of haloperidol to a potentially neurotoxic pyridinium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of the contributions of CYP3A4 and CYP3A5 in the metabolism of the antipsychotic agent haloperidol to its potentially neurotoxic pyridinium metabolite and effect of antidepressants on the bioactivation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro characterization of the metabolism of haloperidol using recombinant cytochrome p450 enzymes and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Involvement of human cytochrome P450 3A4 in reduced haloperidol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ovid.com [ovid.com]

- 12. Validation of in vitro methods for human cytochrome P450 enzyme induction: Outcome of a multi-laboratory study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Validation of in vitro methods for human cytochrome P450 enzyme induction: Outcome of a multi-laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro screening of drug metabolism during drug development: can we trust the predictions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 16. mdpi.com [mdpi.com]

- 17. ijpsonline.com [ijpsonline.com]

- 18. scielo.br [scielo.br]

- 19. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]

An In-depth Technical Guide on the Synthesis and Characterization of Haloperidol N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haloperidol, a potent antipsychotic agent of the butyrophenone class, undergoes extensive metabolism in vivo, leading to the formation of several metabolites, including Haloperidol N-oxide.[1][2][3] Understanding the synthesis and characterization of this N-oxide is crucial for comprehensive drug metabolism studies, impurity profiling, and the development of stable pharmaceutical formulations. This guide provides a detailed technical overview of the synthesis of this compound via oxidative methods and its subsequent characterization using modern analytical techniques. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical utility for researchers in the pharmaceutical sciences.

Introduction: The Significance of this compound

Haloperidol is a cornerstone in the treatment of schizophrenia and other psychotic disorders.[4][5] Its therapeutic efficacy is intrinsically linked to its metabolic fate. The N-oxide metabolite, formed through the oxidation of the piperidine nitrogen of the haloperidol molecule, is a significant product of this biotransformation.[1][3] While generally considered less pharmacologically active than the parent drug, the presence and concentration of this compound can influence the overall pharmacokinetic profile and may have implications for drug-drug interactions and patient safety.

The synthesis and isolation of this compound in a pure form are essential for its use as a reference standard in analytical methods. This allows for the accurate quantification of the metabolite in biological matrices and the monitoring of its formation as a degradation product in pharmaceutical formulations.[6][7] Stress testing of haloperidol under oxidative conditions has been shown to produce both cis- and trans-Haloperidol N-oxide, highlighting the importance of a robust analytical framework for their separation and identification.[6][7]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is primarily achieved through the direct oxidation of haloperidol. The choice of oxidizing agent and reaction conditions is critical to ensure a high yield and purity of the desired product while minimizing the formation of byproducts.

Underlying Principle: N-Oxidation of Tertiary Amines

The nitrogen atom in the piperidine ring of haloperidol is a tertiary amine, which can be readily oxidized to an N-oxide by a suitable oxidizing agent. This reaction involves the donation of a lone pair of electrons from the nitrogen atom to an oxygen atom from the oxidant.

Recommended Synthetic Protocol: Oxidation with Hydrogen Peroxide

A well-established and environmentally benign method for the synthesis of this compound involves the use of hydrogen peroxide (H₂O₂) as the oxidant.[6][7]

Rationale for Experimental Choices:

-

Oxidizing Agent: Hydrogen peroxide is a clean oxidant, with water being the only byproduct. Its reactivity can be modulated by temperature and reaction time.

-

Solvent: Acetonitrile is a suitable solvent as it is relatively inert to oxidation and can solubilize haloperidol.[6]

-

Temperature: The reaction can proceed at room temperature, although gentle heating can accelerate the conversion.[6][7] Controlling the temperature is crucial to prevent over-oxidation or degradation.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Dissolution: Dissolve a known quantity of haloperidol in acetonitrile.

-

Addition of Oxidant: To the stirred solution, add a stoichiometric excess of 15% hydrogen peroxide.

-

Reaction: Allow the reaction to proceed at room temperature for 48 hours for the formation of the trans-isomer, or heat at 70°C for 7 hours to yield a mixture of cis- and trans-isomers.[6]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: After completion, quench any remaining hydrogen peroxide by adding a small amount of a reducing agent, such as sodium metabisulfite, until a negative test with starch-iodide paper is obtained.

-

Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate after adjusting the pH of the aqueous layer.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Characterization of this compound: A Multi-faceted Analytical Approach

The unequivocal identification and purity assessment of synthesized this compound require a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound.

-

Principle: In electrospray ionization (ESI) mass spectrometry, the sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Expected Outcome: Haloperidol has a molecular weight of 375.86 g/mol .[8] The formation of the N-oxide adds an oxygen atom, increasing the molecular weight by approximately 16 g/mol . Therefore, the protonated molecule of this compound ([M+H]⁺) is expected to have an m/z of approximately 392.[6][7]

-

Tandem MS (MS/MS): Fragmentation analysis by MS/MS can provide structural confirmation. The fragmentation pattern of this compound is expected to show characteristic fragments, including those at m/z 165 and 122, similar to the fragmentation of the parent haloperidol molecule.[6][7]

Data Summary Table:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |

| Haloperidol | C₂₁H₂₃ClFNO₂ | 375.86[8] | 376.1 |

| This compound | C₂₁H₂₃ClFNO₃ | 391.86[8] | 392.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The protons on the carbon atoms adjacent to the N-oxide nitrogen (the α-protons of the piperidine ring) are expected to be deshielded and shift downfield due to the electron-withdrawing effect of the N-oxide group.

-

¹³C NMR: Similarly, the carbon atoms α to the N-oxide nitrogen will also experience a downfield shift in the ¹³C NMR spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the synthesized this compound and for separating its cis and trans isomers.[6][7]

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase.

-

Method Validation: A validated, stability-indicating HPLC method is crucial. Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[6][9]

| Parameter | Condition |

| Column | HiQ sil C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: Ammonium formate (10 mM, pH 3.7): Triethylamine (40:60:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 246 nm |

| Retention Time (trans) | ~11.10 min |

| Retention Time (cis) | ~13.3 min |

Analytical Workflow Diagram:

Caption: Analytical workflow for this compound characterization.

Trustworthiness and Self-Validating Systems

The reliability of the synthesis and characterization of this compound is ensured by a self-validating system:

-

Cross-Verification: The molecular weight determined by MS must be consistent with the structure proposed by NMR.

-

Chromatographic Purity: The purity determined by HPLC should be high (typically >98%), and the presence of any impurities should be investigated by MS to ensure they are not structurally related isomers or degradation products.

-

Reference Standard Comparison: Whenever possible, the analytical data of the synthesized material should be compared with that of a certified reference standard of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. By understanding the underlying chemical principles and employing a multi-technique analytical approach, researchers can confidently synthesize and characterize this important metabolite. The detailed protocols and rationale behind the experimental choices aim to empower scientists in drug development and related fields to conduct their research with the highest level of scientific rigor and integrity.

References

-

Chodankar, D., et al. (2018). Identification and Toxicity Profiling of Degradation Products of Haloperidol by Using Tandem Mass Spectrometry and In Silico Studies. Indian Journal of Pharmaceutical Sciences, 80(3), 456-466. [Link]

-

Gorrod, J. W., & Fang, J. (1993). On the metabolism of haloperidol. Xenobiotica, 23(5), 495-508. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Fang, J., et al. (2001). Metabolism of Haloperidol and Related Analogs to MPP+-like Neurotoxins. ResearchGate. [Link]

-

Al-Shdefat, R., et al. (2023). Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis. Molecules, 28(18), 6689. [Link]

-

Bowen, W. D., et al. (1991). Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors. European Journal of Pharmacology, 209(3), 257-260. [Link]

-

Kalgutkar, A. S., et al. (2003). Biotransformation pathways of haloperidol in humans. Current Drug Metabolism, 4(5), 395-408. [Link]

-

Allmpus. (n.d.). This compound. Allmpus Chemicals. Retrieved from [Link]

-

Samra, K., & Bistas, K. G. (2023). Haloperidol. In StatPearls. StatPearls Publishing. [Link]

-

Chodankar, D., et al. (2018). Haloperidol | Stress Studies | Degradation Products | Mass Spectrometry | In Silico Toxicity. Indian Journal of Pharmaceutical Sciences. [Link]

-

PubChem. (n.d.). Haloperidol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. On the metabolism of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijpsonline.com [ijpsonline.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. allmpus.com [allmpus.com]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Mechanism of Haloperidol N-Oxide Formation

Introduction: The Metabolic Fate of Haloperidol

Haloperidol, a butyrophenone derivative, is a potent first-generation antipsychotic agent widely used in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy is intrinsically linked to its complex metabolic profile, which dictates its pharmacokinetic properties and can contribute to inter-individual variability in patient response. The biotransformation of haloperidol is extensive, with less than 1% of the parent drug being excreted unchanged.[2] The primary metabolic routes include glucuronidation, reduction of the keto group to form reduced haloperidol, and oxidative metabolism.[3]

The oxidative pathways, predominantly mediated by the cytochrome P450 (CYP) and potentially the flavin-containing monooxygenase (FMO) systems, give rise to a variety of metabolites.[4][5] While much of the research has focused on N-dealkylation and the formation of potentially neurotoxic pyridinium metabolites, another metabolic pathway of interest is the formation of Haloperidol N-oxide.[6][7] This guide provides a detailed exploration of the putative mechanisms underlying this compound formation, offering field-proven insights and robust experimental protocols for its investigation.

The Enzymatic Machinery: Unraveling the Catalysts of N-Oxidation

The formation of an N-oxide metabolite from haloperidol involves the direct oxidation of the tertiary nitrogen atom within the piperidine ring. This biotransformation is primarily catalyzed by two major superfamilies of drug-metabolizing enzymes: the Cytochrome P450s (CYPs) and the Flavin-containing Monooxygenases (FMOs).[3][8]

The Role of Flavin-Containing Monooxygenases (FMOs)

FMOs are a family of NADPH-dependent enzymes that specialize in the oxygenation of soft nucleophiles, such as nitrogen and sulfur atoms, in a wide array of xenobiotics.[8][9] The catalytic cycle of FMOs is distinct from that of CYPs; a key feature is the formation of a stable C4a-hydroperoxyflavin intermediate that acts as the oxidizing species.[8] This pre-formed oxidant is then available to react with any suitable nucleophilic substrate that enters the active site.

The primary isoform expressed in the adult human liver is FMO3, which is known to N-oxygenate a variety of primary, secondary, and tertiary amines.[9][10] Given that haloperidol possesses a tertiary amine within its piperidine moiety, FMO3 is a strong candidate for catalyzing its N-oxidation. The chemical environment of the nitrogen atom in haloperidol, being part of an aliphatic ring system, is consistent with the substrate preferences of FMOs.[11]

The Contribution of Cytochrome P450 (CYP) Enzymes

The CYP superfamily, particularly the CYP3A subfamily (CYP3A4 and CYP3A5), are the principal enzymes responsible for the oxidative metabolism of a vast number of drugs, including haloperidol.[4][12][13] While CYPs are well-known for catalyzing N-dealkylation reactions of tertiary amines, they are also capable of mediating N-oxidation.[14][15]

The mechanism of N-oxidation by CYPs involves the transfer of an oxygen atom from the highly reactive ferryl-oxo intermediate (Compound I) to the nitrogen atom of the substrate.[15] For tertiary amines, there is a bifurcation in the reaction pathway that can lead to either N-dealkylation via hydrogen atom transfer from an adjacent carbon, or N-oxidation through direct oxygen transfer to the nitrogen.[14] The predominant pathway is influenced by the electronic and steric properties of the substrate.

In the context of haloperidol, CYP3A4 is heavily implicated in its overall metabolism.[4][13] Therefore, it is highly plausible that CYP3A4, in addition to its role in N-dealkylation and pyridinium formation, also contributes to the formation of this compound.

Differentiating FMO and CYP Activity

Distinguishing between FMO- and CYP-mediated N-oxidation is a critical step in reaction phenotyping. Several experimental strategies can be employed:

-

Heat Inactivation: FMOs are generally more heat-labile than CYPs. Pre-incubating liver microsomes at elevated temperatures (e.g., 50°C) for a short period can selectively inactivate FMOs while preserving a significant portion of CYP activity.[10]

-

Chemical Inhibition: Selective chemical inhibitors can be used to probe the involvement of specific enzyme families. For instance, ketoconazole is a potent inhibitor of CYP3A4, while methimazole can be used as a competitive substrate/inhibitor for FMOs.[13][16]

-

Recombinant Enzymes: The most definitive approach is to use recombinant human FMO and CYP enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells). This allows for the direct assessment of the catalytic activity of individual enzymes towards haloperidol.

Investigative Methodologies: A Practical Guide

A systematic approach is required to elucidate the enzymatic mechanism of this compound formation. The following protocols provide a robust framework for such an investigation.

Experimental Workflow for Mechanism Investigation

Caption: Experimental workflow for investigating the enzymatic mechanism of this compound formation.

Protocol 1: In Vitro Incubation with Human Liver Microsomes (HLMs)

Objective: To determine if this compound is formed in a system containing a full complement of hepatic drug-metabolizing enzymes.

Methodology:

-

Prepare Incubation Mixtures: In microcentrifuge tubes, combine the following on ice:

-

Phosphate buffer (100 mM, pH 7.4)

-

Pooled human liver microsomes (final concentration 0.5 mg/mL)

-

Haloperidol (from a stock solution in methanol or DMSO, final concentration 1-10 µM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Add a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the metabolic reaction. A control incubation without the NADPH-regenerating system should be included.

-

Incubation: Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes) in a shaking water bath.

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated Haloperidol).

-

Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Reaction Phenotyping with Recombinant Human CYP and FMO Enzymes

Objective: To identify the specific CYP and FMO isoforms responsible for this compound formation.

Methodology:

-

Prepare Incubation Mixtures: In separate tubes for each enzyme, combine:

-

Phosphate buffer (100 mM, pH 7.4)

-

Recombinant human CYP (e.g., CYP3A4) or FMO (e.g., FMO3) enzyme (final concentration typically 10-50 pmol/mL)

-

Haloperidol (final concentration 1-10 µM)

-

-

Pre-incubation: Pre-incubate at 37°C for 5 minutes.

-

Initiate Reaction: Add the NADPH-regenerating system.

-

Incubation: Incubate at 37°C for 30-60 minutes.

-

Terminate and Process: Follow steps 5-7 from Protocol 1.

-

Data Analysis: Compare the rate of this compound formation across the different recombinant enzymes to identify the most active isoforms.

Analytical Quantification: LC-MS/MS Method

A sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound in biological matrices.[17][18][19]

Analytical Workflow

Caption: Analytical workflow for the quantification of this compound.

Protocol 3: LC-MS/MS Method for the Quantification of this compound

Objective: To develop and validate a method for the sensitive and specific quantification of this compound.

Methodology:

-

Sample Preparation: Utilize protein precipitation as described in Protocol 1 for in vitro samples. For plasma or serum samples, solid-phase extraction (SPE) may be necessary to achieve lower limits of quantification.

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase: A gradient elution with:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions:

-

Monitor the transition from the protonated molecular ion [M+H]+ of this compound to a specific product ion. The exact masses will need to be determined by infusion of a reference standard.

-

Similarly, monitor a specific MRM transition for the internal standard.

-

-

Table 1: Exemplary LC-MS/MS Parameters

| Parameter | Setting | Rationale |

| Chromatography | ||

| Column | C18, 50 x 2.1 mm, 1.8 µm | Provides good retention and separation for moderately lipophilic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ion ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution from a reverse-phase column. |

| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |

| Gradient | 5% B to 95% B over 5 min | Allows for the separation of the parent drug from its metabolites. |

| Mass Spectrometry | ||

| Ionization Mode | ESI Positive | Tertiary amines readily form positive ions. |

| MRM Transition (Analyte) | e.g., m/z 392.1 -> 165.1 | Specific parent-to-product ion transition for quantification of this compound.[17] |

| MRM Transition (IS) | Analyte-specific deuterated IS | Ensures accurate quantification by correcting for matrix effects and extraction variability. |

| Collision Energy | Optimized for each transition | Maximizes the signal of the product ion. |

Note: The exact m/z values and collision energies must be optimized experimentally using a reference standard for this compound.[20][21]

Conclusion and Future Directions

The formation of this compound represents a recognized, albeit less studied, metabolic pathway for this important antipsychotic drug. Based on the established principles of drug metabolism, both FMO3 and CYP3A4 are strong candidates for catalyzing this reaction. The experimental framework provided in this guide offers a comprehensive and scientifically rigorous approach to definitively identify the enzymes involved and characterize the kinetics of this transformation.

A thorough understanding of the mechanism of this compound formation is not merely an academic exercise. It has significant implications for drug development, including:

-

Predicting Drug-Drug Interactions: Knowledge of the specific enzymes involved allows for the prediction of potential interactions with co-administered drugs that are substrates, inhibitors, or inducers of the same enzymes.[3]

-

Understanding Inter-individual Variability: Genetic polymorphisms in FMO3 and CYP3A4 can lead to altered enzyme activity, potentially explaining some of the variability in patient response and side effect profiles.[5][8]

-

Guiding the Design of New Chemical Entities: By understanding the metabolic liabilities of existing drugs like haloperidol, medicinal chemists can design new antipsychotics with improved metabolic stability and a more predictable pharmacokinetic profile.

Further research, employing the methodologies outlined herein, is warranted to fully elucidate the contribution of FMOs and CYPs to the N-oxidation of haloperidol. Such studies will undoubtedly enhance our understanding of the complex biotransformation of this cornerstone of antipsychotic therapy.

References

-

Fang, J., et al. (2001). In vitro characterization of the metabolism of haloperidol using recombinant cytochrome p450 enzymes and human liver microsomes. Drug Metabolism and Disposition, 29(12), 1638-1643. Available at: [Link]

-

Wagmann, L., et al. (2020). What is the contribution of human FMO3 in the N-oxygenation of selected therapeutic drugs and drugs of abuse? Archives of Toxicology, 94(8), 2849-2861. Available at: [Link]

-

Li, C., et al. (2009). Oxidation of tertiary amines by cytochrome P450--kinetic isotope effect as a spin-state reactivity probe. Chemistry, 15(34), 8492-8503. Available at: [Link]

-

Kudo, S., & Ishizaki, T. (1999). Pharmacokinetics of haloperidol: an update. Clinical Pharmacokinetics, 37(6), 435-456. Available at: [Link]

-

Cashman, J. R. (2005). Some distinctions between flavin-containing and cytochrome P450 monooxygenases. Biochemical and Biophysical Research Communications, 338(1), 599-604. Available at: [Link]

-

Ertuğrul, A., et al. (2014). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Journal of Basic and Clinical Health Sciences, 1, 1-6. Available at: [Link]

-

Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics, 106(3), 357-387. Available at: [Link]

-

Shaik, S., et al. (2010). P450 enzymes: their structure, reactivity, and selectivity--modeled by computation. Chemical Reviews, 110(2), 949-1017. Available at: [Link]

-

VandenBrink, B. M., et al. (2011). In vitro metabolism of haloperidol and sila-haloperidol: new metabolic pathways resulting from carbon/silicon exchange. Drug Metabolism and Disposition, 39(5), 890-899. Available at: [Link]

-

Semantic Scholar. (2001). In vitro characterization of the metabolism of haloperidol using recombinant cytochrome p450 enzymes and human liver microsomes. Available at: [Link]

-

Henderson, M. C., et al. (2015). Evaluation of Xenobiotic N- and S-Oxidation by Variant Flavin-Containing Monooxygenase 1 (FMO1) Enzymes. Toxicological Sciences, 148(1), 119-128. Available at: [Link]

-

Phillips, I. R., & Shephard, E. A. (2017). Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert Opinion on Drug Metabolism & Toxicology, 13(10), 1037-1051. Available at: [Link]

-

Denisov, I. G., et al. (2005). UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1709(1), 1-19. Available at: [Link]

-

Van den Eynde, J., et al. (1999). In vitro study on the involvement of CYP1A2, CYP2D6 and CYP3A4 in the metabolism of haloperidol and reduced haloperidol. European Journal of Clinical Pharmacology, 55(8), 589-594. Available at: [Link]

-

Sutton, D., et al. (1997). Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites. The Journal of Pharmacology and Experimental Therapeutics, 282(1), 294-300. Available at: [Link]

-

Subramanyam, B., et al. (1991). Studies on the in vitro conversion of haloperidol to a potentially neurotoxic pyridinium metabolite. Chemical Research in Toxicology, 4(1), 123-128. Available at: [Link]

-

Massey, W., et al. (2022). Flavin-Containing Monooxygenase 3 (FMO3) Is Critical for Dioxin-Induced Reorganization of the Gut Microbiome and Host Insulin Sensitivity. International Journal of Molecular Sciences, 23(8), 4363. Available at: [Link]

-

Piskernik, S., et al. (2023). Flavonoids as CYP3A4 Inhibitors In Vitro. Medicina, 59(4), 775. Available at: [Link]

-

SynZeal. (n.d.). Cis-Haloperidol N-Oxide. Available at: [Link]

-

Massey, W., et al. (2022). Proteomics-Based Identification of Interaction Partners of the Xenobiotic Detoxification Enzyme FMO3 Reveals Involvement in Urea Cycle. International Journal of Molecular Sciences, 23(19), 11849. Available at: [Link]

-

Kandel, S. E., et al. (2010). Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. Angewandte Chemie International Edition, 49(48), 9293-9296. Available at: [Link]

-

Patten, C. J., et al. (1995). Oxidation of acetaminophen to N-acetyl-p-aminobenzoquinone imine by human CYP3A4. Chemical Research in Toxicology, 8(7), 1009-1015. Available at: [Link]

-

Guttikar, S., et al. (2016). Identification and Toxicity Profiling of Degradation Products of Haloperidol by Using Tandem Mass Spectrometry and In Silico Studies. Scientia Pharmaceutica, 84(3), 543-556. Available at: [Link]

-

SynThink Research Chemicals. (n.d.). 148406-51-3 this compound - Reference Standard. Available at: [Link]

-

Guengerich, F. P. (2019). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. The Journal of Steroid Biochemistry and Molecular Biology, 190, 151-160. Available at: [Link]

-

Slawson, M. H., et al. (2016). Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 1383, 61-68. Available at: [Link]

-

Papoutsis, I., et al. (2014). Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). Journal of Analytical Toxicology, 38(7), 416-423. Available at: [Link]

-

Emsley, R. (2018). Classics in Chemical Neuroscience: Haloperidol. ACS Chemical Neuroscience, 9(5), 896-905. Available at: [Link]

-

Olsen, L., et al. (2015). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Chemical Research in Toxicology, 28(4), 597-603. Available at: [Link]

-

Cashman, J. R. (2000). Human flavin-containing monooxygenase: substrate specificity and role in drug metabolism. Toxicology and Applied Pharmacology, 169(3), 209-218. Available at: [Link]

-

Sharma, M., et al. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 142(28), 12385-12392. Available at: [Link]

-

Pérez-Gordillo, F., et al. (2013). Exploring the Role of CYP3A4 Mediated Drug Metabolism in the Pharmacological Modulation of Nitric Oxide Production. Current Drug Metabolism, 14(7), 785-794. Available at: [Link]

-

ResearchGate. (2018). (PDF) Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). Available at: [Link]

-

Wang, D. Y., et al. (1989). Biological N-oxidation of piperidine in vitro. Zhongguo Yao Li Xue Bao, 10(3), 252-256. Available at: [Link]

-

Al-Tannak, N. F., & Al-Obaidy, S. S. (2016). A Review on LC-MS Method to Determine Antipsychotic Drugs in Biological Samples. International Journal of Pharmaceutical and Clinical Research, 8(10), 1432-1439. Available at: [Link]

-

Li, S., et al. (2021). Properties and Mechanisms of Flavin-Dependent Monooxygenases and Their Applications in Natural Product Synthesis. Molecules, 26(16), 4949. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of haloperidol. Available at: [Link]

-

Cashman, J. R. (2000). Human Flavin-Containing Monooxygenase: Substrate Specificity and Role in Drug Metabolism. Toxicology and Applied Pharmacology, 169(3), 209-218. Available at: [Link]

-

Poulsen, L. L. (1995). Multisubstrate flavin-containing monooxygenases: applications of mechanism to specificity. Chemical Research in Toxicology, 8(4), 483-488. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations | MDPI [mdpi.com]

- 3. Some distinctions between flavin-containing and cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro characterization of the metabolism of haloperidol using recombinant cytochrome p450 enzymes and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro metabolism of haloperidol and sila-haloperidol: new metabolic pathways resulting from carbon/silicon exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the in vitro conversion of haloperidol to a potentially neurotoxic pyridinium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human flavin-containing monooxygenase: substrate specificity and role in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro study on the involvement of CYP1A2, CYP2D6 and CYP3A4 in the metabolism of haloperidol and reduced haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sci-hub.box [sci-hub.box]

- 15. Oxidation of tertiary amines by cytochrome p450-kinetic isotope effect as a spin-state reactivity probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 17. ijpsonline.com [ijpsonline.com]

- 18. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijsr.net [ijsr.net]

- 20. Cis-Haloperidol N-Oxide | 150214-94-1 | SynZeal [synzeal.com]

- 21. synthinkchemicals.com [synthinkchemicals.com]

The Role of Cytochrome P450 and Flavin-Containing Monooxygenases in the Nitrogen Metabolism of Haloperidol: A Technical Guide for Drug Development Professionals

Abstract

Haloperidol, a cornerstone typical antipsychotic, undergoes extensive and complex metabolism that is critical to its pharmacokinetic profile and potential for drug-drug interactions. While multiple metabolic pathways exist, those involving the nitrogen atom of its piperidine ring are of significant clinical and toxicological interest. This technical guide provides an in-depth analysis of the enzymatic systems responsible for haloperidol's nitrogen-centered metabolism. We will dissect the primary role of the Cytochrome P450 (CYP) superfamily, with a particular focus on CYP3A4 as the dominant catalyst for oxidative N-dealkylation and the formation of potentially neurotoxic pyridinium metabolites.[1][2][3] The minor, yet clinically relevant, contribution of CYP2D6 will also be explored.[2][4] Crucially, this guide distinguishes these well-documented CYP-mediated pathways from the direct N-oxygenation reaction that leads to the formation of Haloperidol N-oxide. Evidence suggests this latter pathway is likely mediated not by CYPs, but by the Flavin-containing Monooxygenase (FMO) system.[5][6] We provide detailed, field-proven experimental protocols for reaction phenotyping to allow researchers to accurately identify and quantify the contribution of each enzyme system. This includes methodologies using recombinant enzymes, human liver microsomes with chemical inhibitors, and analytical quantification by LC-MS/MS, thereby offering a comprehensive framework for drug development professionals.

An Overview of Haloperidol's Metabolic Landscape

Haloperidol is subject to several major biotransformation pathways that collectively determine its clearance and therapeutic window.[3] Understanding this landscape is essential to contextualize the specific role of nitrogen oxidation.

The principal metabolic routes include:

-

Carbonyl Reduction: The keto group of haloperidol is reversibly reduced by carbonyl reductases to form reduced haloperidol (RHAL), a major metabolite.[3][4]

-

Oxidative Metabolism (CYP-mediated): The Cytochrome P450 system is responsible for the bulk of oxidative reactions. These primarily include:

-

Oxidative N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the butyl chain to form 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP).[1][7]

-

Pyridinium Metabolite Formation: Oxidation of the piperidine ring to form the potentially neurotoxic haloperidol pyridinium ion (HPP+).[5][8]

-

Back-oxidation: The conversion of reduced haloperidol (RHAL) back to the parent haloperidol, also a CYP-mediated process.[1][9]

-

-

Glucuronidation: Direct conjugation of a glucuronic acid moiety to haloperidol, representing a significant clearance pathway.[3][10]

-

N-Oxidation: The direct addition of an oxygen atom to the piperidine nitrogen to form this compound, a pathway mechanistically distinct from CYP-mediated N-dealkylation.[5][6]

This guide will focus on the oxidative pathways centered on the nitrogen atom, delineating the specific roles of the CYP and FMO enzyme families.

Figure 1: High-level overview of the major metabolic pathways of Haloperidol.

The Cytochrome P450 System: Driving N-Dealkylation and Pyridinium Formation

The CYP superfamily, particularly isoforms within the CYP3A and CYP2D subfamilies, are the primary drivers of oxidative metabolism for a vast number of drugs, including haloperidol.[10] For haloperidol, their action on the nitrogen-containing piperidine ring results not in N-oxide formation, but rather in N-dealkylation and ring oxidation.

The Dominant Role of CYP3A4

A substantial body of in-vitro evidence establishes CYP3A4 as the single most important enzyme in the oxidative metabolism of haloperidol.[2][3][10]

-

Mechanism of Action: CYP3A4 catalyzes N-dealkylation through a process believed to involve hydrogen atom abstraction from the carbon adjacent to the nitrogen, leading to an unstable intermediate that cleaves.[11] It is also the primary enzyme responsible for the oxidation of haloperidol to its pyridinium metabolite (HPP+) and the back-oxidation of reduced haloperidol to its parent form.[1][7][8]

-

Experimental Evidence:

-

Recombinant Enzymes: Studies using recombinant human CYP3A4 (rCYP3A4) demonstrate its profound capability to rapidly metabolize both haloperidol and reduced haloperidol.[2][12]

-

Chemical and Antibody Inhibition: In human liver microsome (HLM) incubations, the biotransformation of haloperidol is strongly inhibited by the selective CYP3A4 inhibitor ketoconazole and by anti-CYP3A4 antibodies.[2][7]

-

The Minor Contribution of CYP2D6

While CYP3A4 is dominant, CYP2D6 also participates in haloperidol metabolism, although its contribution is considered minor.[1][2]

-

Involvement: CYP2D6 has been shown to contribute to both the N-dealkylation of haloperidol and the further metabolism of its tetrahydropyridine intermediate to the pyridinium species.[1][13]

-

Dose-Dependency: The clinical relevance of CYP2D6's contribution may be dose-dependent. Some in-vivo studies suggest that the impact of CYP2D6 genetic polymorphisms on haloperidol plasma concentrations is significant at lower therapeutic doses (<20 mg/day) but diminishes at higher doses, where CYP3A4 activity likely becomes the rate-limiting factor.[4]

Flavin-Containing Monooxygenases (FMOs): The Likely Source of this compound

A critical distinction must be made between CYP-mediated N-dealkylation and direct N-oxygenation. While CYPs can perform N-oxidation on certain substrates, this reaction is a hallmark of the FMO enzyme family, particularly for tertiary amines like the one in haloperidol's piperidine ring.[6][14]

The formation of this compound is attributed to this system. One comprehensive analysis of biotransformation pathways estimated that FMOs are responsible for approximately 3% of haloperidol's metabolic reactions.[5]

-

Mechanistic Difference: Unlike the CYP catalytic cycle, the FMO mechanism involves the transfer of an oxygen atom from a flavin-peroxide intermediate directly to the nucleophilic nitrogen atom of the substrate.[14][15] This typically results in a stable N-oxide metabolite without C-N bond cleavage.

-

Key Isoform: In the adult human liver, FMO3 is the most abundant and functionally significant isoform, making it the probable catalyst for this compound formation.[16] Differentiating FMO activity from CYP activity is therefore a key experimental goal.

Table 1: Summary of Enzymes in Haloperidol Nitrogen Oxidation

| Metabolic Pathway | Primary Enzyme(s) | Key Evidence & Causality | References |

| Oxidative N-Dealkylation | CYP3A4 (Major), CYP2D6 (Minor) | Strong inhibition by ketoconazole in HLM; rapid metabolism by rCYP3A4. | [2][7] |

| Pyridinium Formation (HPP+) | CYP3A4 , CYP3A5 | High correlation with CYP3A4 activity markers in HLM panels; catalysis by rCYP3A4. | [8][12] |

| N-Oxide Formation | FMOs (likely FMO3) | Mechanistically favored for tertiary amines; pathway analysis attributes N-oxidation to FMOs. | [5][6] |

Experimental Methodologies for Enzyme Phenotyping

Figure 2: A self-validating experimental workflow for Haloperidol enzyme phenotyping.

Protocol 1: Recombinant Human Enzyme Screening

Causality: This is the most direct method to determine if a specific enzyme is capable of catalyzing the formation of a metabolite. By using individually expressed enzymes, there are no competing metabolic pathways, providing a clear cause-and-effect relationship between a given enzyme and metabolite formation.

Step-by-Step Methodology:

-

Prepare Incubation Mixture: In microcentrifuge tubes, prepare a master mix containing potassium phosphate buffer (e.g., 100 mM, pH 7.4) and an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

-

Add Enzyme: Add a specific amount of recombinant human CYP (e.g., rCYP3A4, rCYP2D6 from baculovirus-infected insect cells) or FMO (e.g., rFMO3) to each respective tube. Include a control with no enzyme. Recommended protein concentration is typically 10-50 pmol/mL.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Add Haloperidol (dissolved in a small volume of organic solvent like methanol, final concentration <1%) to initiate the reaction. A typical substrate concentration for screening is 1-10 µM.

-

Incubate: Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate Reaction: Stop the reaction by adding a 2:1 volume of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound like chlorohaloperidol).[20]

-

Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

-

Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol 2: Chemical Inhibition Assay in Human Liver Microsomes (HLM)

Causality: This protocol validates the findings from recombinant systems in a more physiologically relevant matrix. By selectively blocking the activity of a single CYP isoform in a mixture of many enzymes, the resulting decrease in metabolite formation demonstrates that enzyme's contribution to the pathway in situ.

Step-by-Step Methodology:

-

Prepare HLM Suspension: Prepare a mixture containing pooled HLM (e.g., 0.2-0.5 mg/mL protein) in potassium phosphate buffer.

-

Add Inhibitor: Add a selective chemical inhibitor to the designated tubes. Pre-incubate the HLM with the inhibitor for 5-10 minutes at 37°C to ensure the inhibitor binds to the enzyme active site. Include a "no inhibitor" control.

-

Prepare Cofactor Mix: In a separate tube, prepare the NADPH-regenerating system as described in Protocol 1.

-

Initiate Reaction: Add Haloperidol to the HLM/inhibitor mixture, followed immediately by the cofactor mix to start the reaction.

-

Incubate, Terminate, and Process: Follow steps 5-8 from Protocol 1.

-

Data Analysis: Calculate the percent inhibition by comparing the rate of metabolite formation in the presence of the inhibitor to the control incubation.

Table 2: Selective Chemical Inhibitors for CYP Phenotyping

| Target CYP | Selective Inhibitor | Recommended Concentration (in HLM) | Rationale & Cautions | References |

| CYP3A4 | Ketoconazole | 1 µM | Highly potent and relatively selective at this concentration. Higher concentrations may inhibit other CYPs. | [7][21] |

| CYP3A4 | Azamulin | 4 µM | Superior selectivity to ketoconazole, less off-target inhibition. | [21] |

| CYP2D6 | Quinidine | 1 µM | A classic, highly selective and potent competitive inhibitor of CYP2D6. | [22][23] |

| CYP1A2 | Furafylline | 5-10 µM | A mechanism-based inhibitor, requires pre-incubation with NADPH. | [2][22] |

Protocol 3: Differentiating CYP vs. FMO Activity

Causality: FMOs are significantly more sensitive to heat than CYPs. By heating the HLM prior to the assay, FMO activity can be selectively eliminated. Any remaining N-oxide formation can be attributed to CYPs, while a significant reduction in formation points to FMOs as the primary source.

Step-by-Step Methodology:

-

Prepare two sets of HLM suspensions.

-

Heat Inactivation: Place one set of HLM tubes in a 50°C water bath for 2-3 minutes. This will denature the majority of FMO activity while leaving most CYP activity intact. The other set remains on ice.

-

Conduct Assay: Perform the metabolic incubation (as in Protocol 2, without chemical inhibitors) using both the heat-treated and non-treated HLM.

-

Analysis: Compare the amount of this compound formed in the heat-treated samples versus the control samples. A dramatic decrease (>80%) in the heat-treated samples strongly implicates FMOs.

Analytical Quantification: LC-MS/MS

The robust and sensitive quantification of haloperidol and its various metabolites is essential for accurate phenotyping. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[20][24]

-

Chromatography: A C18 column is typically used to separate haloperidol from its more polar metabolites.[20]

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode is used. Detection is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the parent drug, each metabolite, and the internal standard, providing exceptional selectivity and sensitivity.[24][25]

Conclusion and Professional Insights

The metabolic fate of haloperidol's nitrogen atom is dictated by two distinct enzyme superfamilies. A rigorous, evidence-based approach demonstrates that:

-

Cytochrome P450, primarily CYP3A4 , is the key enzyme responsible for oxidative N-dealkylation and the formation of the pyridinium metabolite HPP+.[3][8] CYP2D6 plays a secondary, dose-dependent role.[2][4]

-

Flavin-containing Monooxygenases (FMOs) are the likely catalysts for the direct N-oxygenation of haloperidol to form this compound.[5]

For drug development professionals, this distinction is not merely academic. Misattributing N-oxide formation to CYPs could lead to flawed drug-drug interaction predictions. For example, co-administration of a potent CYP3A4 inhibitor like ketoconazole would be expected to significantly impact N-dealkylation and pyridinium formation, but would likely have little to no effect on the FMO-mediated N-oxide pathway. Therefore, employing the multi-faceted experimental strategy outlined in this guide—combining recombinant enzymes, HLM with selective chemical and heat inhibition, and high-precision LC-MS/MS analysis—is imperative for building an accurate and trustworthy metabolic profile required for regulatory submission and clinical success.

References

-

Fang, J., Baker, G. B., Silverstone, P. H., & Coutts, R. T. (1997). Involvement of CYP3A4 and CYP2D6 in the metabolism of haloperidol. Cellular and Molecular Neurobiology, 17(2), 227–233. [Link]

-

Fang, J., Baker, G. B., Silverstone, P. H., & Coutts, R. T. (1997). Involvement of CYP3A4 and CYP2D6 in the Metabolism of Haloperidol. Semantic Scholar. [Link]

-

Tateishi, T., Nakura, H., Asoh, Y., & Kobayashi, S. (2002). Liquid chromatographic-mass spectrometric determination of haloperidol and its metabolites in human plasma and urine. Journal of Chromatography B, 769(1), 167-174. [Link]

-

van der Weide, J., & Steijns, L. S. (1999). In vitro study on the involvement of CYP1A2, CYP2D6 and CYP3A4 in the metabolism of haloperidol and reduced haloperidol. European Journal of Clinical Pharmacology, 55(4), 309-313. [Link]

-

Edeki, T., & Schwartz, J. (1999). Pharmacokinetics of Haloperidol: An Update. Clinical Pharmacokinetics, 37(3), 247-257. [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River. [Link]

-

Aymard, N., Viala, A., & Holt, D. W. (1999). Determination of haloperidol and its reduced metabolite in human plasma by liquid chromatography-mass spectrometry with electrospray ionization. Journal of Chromatography B: Biomedical Sciences and Applications, 732(2), 425-432. [Link]

-

Fang, J., McKay, G., Song, J., Midha, K. K., & Hawes, E. M. (2001). In vitro characterization of the metabolism of haloperidol using recombinant cytochrome p450 enzymes and human liver microsomes. Drug Metabolism and Disposition, 29(12), 1626-1631. [Link]

-

Stresser, D. M., Blanchard, A. P., & Turner, S. D. (2022). Defining the Selectivity of Chemical Inhibitors Used for Cytochrome P450 Reaction Phenotyping: Overcoming Selectivity Limitations with a Six-Parameter Inhibition Curve-Fitting Approach. Drug Metabolism and Disposition, 50(7), 931-942. [Link]

-

Obach, R. S., Walsky, R. L., & Venkatakrishnan, K. (2007). Chemical inhibitors of CYP450 enzymes in liver microsomes: combining selectivity and unbound fractions to guide selection of appropriate concentration in phenotyping assays. Xenobiotica, 37(10-11), 1159-1176. [Link]

-

Tyropoulos, A., & Amery, W. (1998). In-vitro characterization of the cytochrome P450 isoenzymes involved in the back oxidation and N-dealkylation of reduced haloperidol. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(5), 539-546. [Link]

-

Stresser, D. M., Blanchard, A. P., & Turner, S. D. (2022). Defining the Selectivity of Chemical Inhibitors Used for Cytochrome P450 Reaction Phenotyping: Overcoming Selectivity Limitations with a Six-Parameter Inhibition Curve-Fitting Approach. ResearchGate. [Link]

-

Roh, H. K., Kim, C. E., Chung, H. H., Park, C. S., Svensson, J. O., & Bertilsson, L. (2001). Plasma concentrations of haloperidol are related to CYP2D6 genotype at low, but not high doses of haloperidol in Korean schizophrenic patients. European Journal of Clinical Pharmacology, 57(5-6), 459-463. [Link]

-

Crespi, C. L., & Miller, V. P. (1997). In vitro identification of cytochrome P450 enzymes responsible for drug metabolism. Methods in Enzymology, 285, 165-174. [Link]

-

Kudo, S., & Ishizaki, T. (1999). Pharmacokinetics of haloperidol: an update. Clinical Pharmacokinetics, 37(6), 435-456. [Link]

-

Rendic, S. (2016). Biotransformation pathways of haloperidol in humans. ResearchGate. [Link]

-

Tateishi, T., Nakura, H., Asoh, Y., & Kobayashi, S. (2002). Liquid chromatographic–mass spectrometric determination of haloperidol and its metabolites in human plasma and urine. ResearchGate. [Link]

-

Wang, Z., & Hop, C. E. C. A. (2019). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. In Methods in Molecular Biology (Vol. 1988, pp. 109-120). Springer. [Link]

-

Kalgutkar, A. S., Taylor, T. J., & Venkatakrishnan, K. (2003). Cytochrome P450-mediated metabolism of haloperidol and reduced haloperidol to pyridinium metabolites. Chemical Research in Toxicology, 16(1), 73-82. [Link]

-

Kudo, S., & Odomi, M. (1998). Involvement of human cytochrome P450 3A4 in reduced haloperidol oxidation. European Journal of Clinical Pharmacology, 54(3), 253-259. [Link]

-

Al, S., Kul, A., & Sagirli, O. (2024). Salt-assisted liquid–liquid microextraction for determination of haloperidol in human plasma by LC-MS/MS. The European chemistry and biotechnology journal, 1, 39-46. [Link]

-

Rendic, S., & Guengerich, F. P. (2015). Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions. Archives of Toxicology, 89(12), 2219-2364. [Link]

-

Meunier, B., de Visser, S. P., & Shaik, S. (2004). Cytochrome P450 Mechanism. Chemical Reviews, 104(9), 3947-3980. [Link]

-

Optibrium. (n.d.). N- and S-Oxidation Model of the Flavin-containing Monooxygenases. Optibrium. [Link]

-

Wagmann, L., & Maurer, H. H. (2018). What is the contribution of human FMO3 in the N-oxygenation of selected therapeutic drugs and drugs of abuse? Toxicology Letters, 295, S242. [Link]

-

Optibrium. (n.d.). N- and S-oxidation model of the flavin-containing monooxygenases. Optibrium. [Link]

Sources

- 1. Involvement of CYP3A4 and CYP2D6 in the metabolism of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro study on the involvement of CYP1A2, CYP2D6 and CYP3A4 in the metabolism of haloperidol and reduced haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of haloperidol: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma concentrations of haloperidol are related to CYP2D6 genotype at low, but not high doses of haloperidol in Korean schizophrenic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In-vitro characterization of the cytochrome P450 isoenzymes involved in the back oxidation and N-dealkylation of reduced haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytochrome P450-mediated metabolism of haloperidol and reduced haloperidol to pyridinium metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Involvement of human cytochrome P450 3A4 in reduced haloperidol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. courses.washington.edu [courses.washington.edu]

- 12. In vitro characterization of the metabolism of haloperidol using recombinant cytochrome p450 enzymes and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Involvement of CYP3A4 and CYP2D6 in the Metabolism of Haloperidol | Semantic Scholar [semanticscholar.org]

- 14. optibrium.com [optibrium.com]

- 15. optibrium.com [optibrium.com]

- 16. researchgate.net [researchgate.net]

- 17. criver.com [criver.com]

- 18. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]

- 19. Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 20. Determination of haloperidol and its reduced metabolite in human plasma by liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]